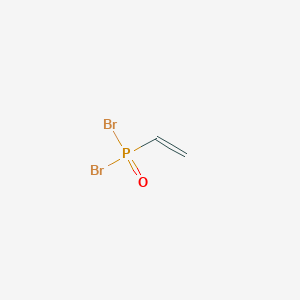![molecular formula C22H40B2 B14396059 9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane) CAS No. 88703-69-9](/img/structure/B14396059.png)
9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane is an organoborane compound that features two 9-borabicyclo[3.3.1]nonane (9-BBN) units connected by a hexane linker. This compound is known for its utility in organic synthesis, particularly in hydroboration reactions due to its high regioselectivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane can be synthesized through the hydroboration of 1,6-hexadiene with 9-borabicyclo[3.3.1]nonane. The reaction typically involves the use of borane-tetrahydrofuran complex or borane-methyl sulfide complex as the boron source. The reaction is carried out in an ethereal solvent such as tetrahydrofuran (THF) at room temperature, followed by thermal isomerization to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 1,6-Bis(9-borabicyclo[33This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane primarily undergoes hydroboration reactions. It can also participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Hydroboration: Typically involves alkenes or alkynes as substrates, with the reaction carried out in THF or other ethereal solvents.
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) is commonly used to oxidize the borane to the corresponding alcohol.
Reduction: The compound can reduce carbonyl compounds, acid chlorides, and alkenes under mild conditions
Major Products:
Hydroboration: Produces organoboranes, which can be further converted to alcohols, aldehydes, or ketones.
Oxidation: Yields alcohols from the corresponding organoboranes.
Reduction: Forms reduced products such as alcohols or amines from carbonyl compounds or amides
Aplicaciones Científicas De Investigación
1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane is widely used in various fields of scientific research:
Chemistry: Utilized in hydroboration reactions to synthesize organoboranes, which are intermediates in the synthesis of alcohols, aldehydes, ketones, and other functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in the modification of biomolecules.
Medicine: Used in the development of pharmaceuticals and in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals, polymers, and materials science
Mecanismo De Acción
The mechanism of action of 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane involves the formation of a boron-carbon bond through the hydroboration of alkenes or alkynes. The boron atom in the 9-BBN unit acts as an electrophile, adding to the carbon-carbon double or triple bond. This reaction is highly regioselective, favoring the formation of terminal organoboranes. The steric hindrance provided by the bicyclic structure of 9-BBN ensures high selectivity and prevents side reactions .
Comparación Con Compuestos Similares
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent known for its regioselectivity and stability.
Diborane (B₂H₆): Another boron hydride used in hydroboration, but less selective compared to 9-BBN.
Catecholborane (C₆H₄O₂BH): Used in hydroboration and other boron-mediated reactions, but with different selectivity and reactivity profiles .
Uniqueness: 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane is unique due to its dual 9-BBN units connected by a hexane linker, providing enhanced reactivity and selectivity in hydroboration reactions. This structure allows for the simultaneous hydroboration of two alkenes or alkynes, making it a valuable reagent in complex organic synthesis .
Propiedades
Número CAS |
88703-69-9 |
|---|---|
Fórmula molecular |
C22H40B2 |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
9-[6-(9-borabicyclo[3.3.1]nonan-9-yl)hexyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C22H40B2/c1(3-17-23-19-9-5-10-20(23)12-6-11-19)2-4-18-24-21-13-7-14-22(24)16-8-15-21/h19-22H,1-18H2 |
Clave InChI |
SYPSSOHMHLCHRX-UHFFFAOYSA-N |
SMILES canónico |
B1(C2CCCC1CCC2)CCCCCCB3C4CCCC3CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


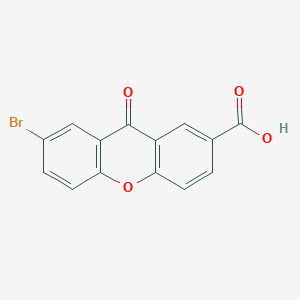
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
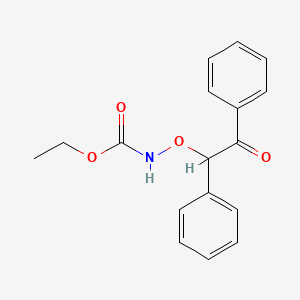
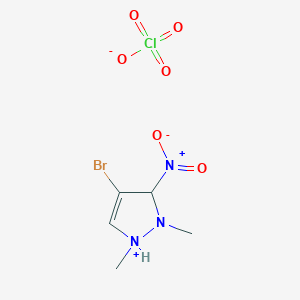
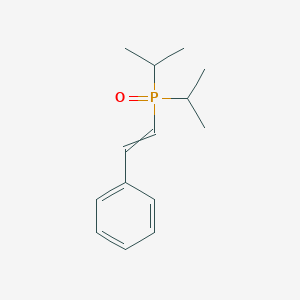
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
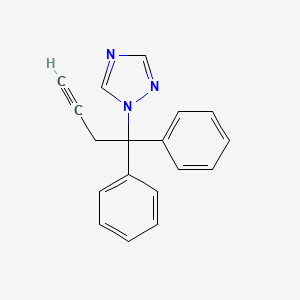
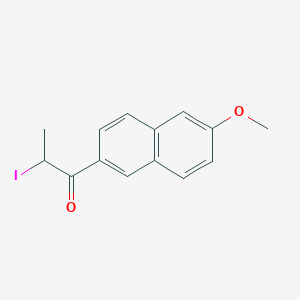
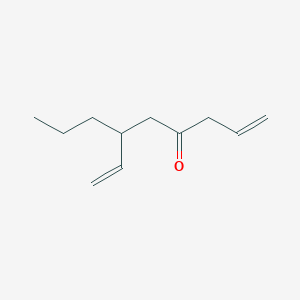
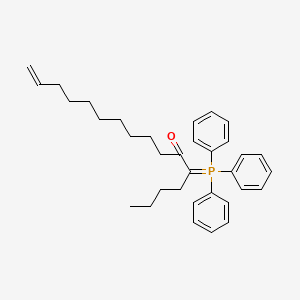
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
